1-Isopropyl-d7-piperazine
CAS No.:
Cat. No.: VC16520638
Molecular Formula: C7H16N2
Molecular Weight: 135.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16N2 |
|---|---|
| Molecular Weight | 135.26 g/mol |
| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)piperazine |
| Standard InChI | InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D |
| Standard InChI Key | WHKWMTXTYKVFLK-QXMYYZBZSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CCNCC1 |
| Canonical SMILES | CC(C)N1CCNCC1 |
Introduction
Structural and Chemical Characteristics
Molecular Structure
1-Isopropyl-d7-piperazine (C7D7H9N2) retains the core structure of its non-deuterated counterpart, 1-isopropylpiperazine (C7H16N2) . The deuterium atoms replace seven hydrogens, likely positioned at the methyl groups of the isopropyl substituent and select positions on the piperazine ring. This substitution alters molecular mass (135.26 g/mol vs. 128.22 g/mol for the non-deuterated form) and vibrational modes, impacting spectroscopic profiles .
Physicochemical Properties
Key properties of 1-isopropylpiperazine and inferred characteristics for the deuterated analog are summarized below:
Deuterium substitution marginally increases boiling point and density due to isotopic mass effects. Water solubility remains low, consistent with the hydrophobic isopropyl group .
Synthetic Methodologies
General Piperazine Synthesis
Piperazine derivatives are typically synthesized via cyclization reactions involving ethylenediamine and carbonyl-containing precursors . For example, 1-methyl-3-phenylpiperazine is produced by reacting methyl benzoylformate with N-methyl ethylenediamine, followed by LiAlH4 reduction .
Deuteration Strategies
Deuterated piperazines are synthesized using isotope-enriched reagents. Common approaches include:
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Deuterated Reducing Agents: LiAlD4 (lithium aluminum deuteride) reduces carbonyl intermediates, introducing deuterium at specific positions .
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Acid-Catalyzed H/D Exchange: Treatment with D2O or deuterated acids replaces labile hydrogens with deuterium, though this method offers less positional control .
For 1-isopropyl-d7-piperazine, a plausible pathway involves:
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Reacting deuterated isopropylamine with 1,2-dichloroethane to form a deuterated ethylenediamine intermediate.
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Cyclization with a deuterated ketone or ester precursor.
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Purification via fractional distillation or chromatography.
Analytical Characterization
Spectroscopic Data
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NMR:
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Mass Spectrometry: Molecular ion peak at m/z 135.26 (M+) with fragmentation patterns indicating deuterium distribution .
X-ray Crystallography
While no crystal structure of 1-isopropyl-d7-piperazine is reported, its non-deuterated analog forms a chair conformation in the solid state, with the isopropyl group occupying an equatorial position . Deuteration is unlikely to alter this configuration significantly.
Applications in Pharmaceutical Research
Metabolic Stability Enhancement
Deuteration slows cytochrome P450-mediated metabolism, extending drug half-life. For example, deuterated analogs of oliceridine show reduced aldehyde metabolite formation, mitigating hepatotoxicity . 1-Isopropyl-d7-piperazine could similarly improve the pharmacokinetics of piperazine-based therapeutics.
Isotope Effect Studies
The kinetic isotope effect (KIE) of deuterated piperazines provides insights into reaction mechanisms. For instance, C-D bonds exhibit slower cleavage rates than C-H bonds, aiding in elucidating enzymatic pathways .
Future Directions
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Synthetic Optimization: Developing cost-effective deuteration protocols using flow chemistry or biocatalysis.
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Biological Screening: Evaluating antimicrobial and CNS activity, building on piperazine derivatives’ known efficacy .
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Regulatory Considerations: Establishing deuterated compound guidelines for preclinical testing.
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